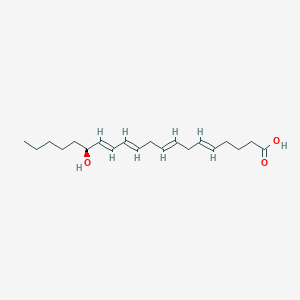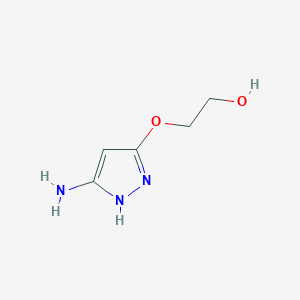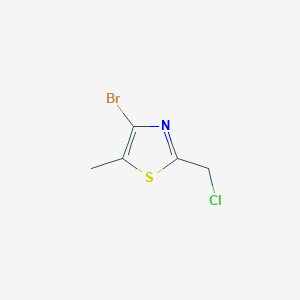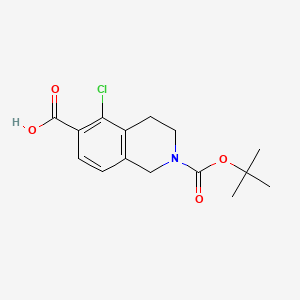
(5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid is a complex organic compound with the molecular formula C20H32O3. It is a derivative of eicosatetraenoic acid and contains multiple double bonds and a hydroxyl group. This compound is significant in various biochemical processes and has been studied for its role in inflammation and other physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid typically involves the oxidation of eicosatetraenoic acid. One common method includes the use of specific oxidizing agents under controlled conditions to introduce the hydroxyl group at the 15th position. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using advanced chemical reactors. The process is optimized for high yield and purity, often employing continuous flow systems and automated monitoring to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of hydroperoxy derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
Hydroperoxy Derivatives: Formed through oxidation.
Reduced Alcohols: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
(5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and inflammation.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in the inflammatory response, such as cyclooxygenases and lipoxygenases. These interactions lead to the production of signaling molecules that regulate inflammation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
- (5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid
- (5E,8E,11E,13E,15S)-15-(hydroperoxyoxy)icosa-5,8,11,13-tetraenoic acid
- (5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraeneperoxoic acid
Uniqueness
(5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid is unique due to its specific stereochemistry and the presence of multiple double bonds. These structural features contribute to its distinct biochemical properties and its role in various physiological processes .
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5E,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4+,10-8+,11-9+,17-14+/t19-/m0/s1 |
InChI Key |
JSFATNQSLKRBCI-IXNHTQMRSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C/C/C=C/C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-(7-bromoimidazo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B13901846.png)
![Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]-](/img/structure/B13901849.png)



![Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate](/img/structure/B13901875.png)



![2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B13901894.png)

![6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine](/img/structure/B13901907.png)
![(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B13901909.png)

